molecular formula C18H25N3O3 B2834405 N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896381-70-7

N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B2834405
CAS No.: 896381-70-7
M. Wt: 331.416
InChI Key: VKAWFQBXDQAEPZ-UHFFFAOYSA-N
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Description

N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves the reaction of a quinazolinone derivative with a butylamine and a hexanoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent. It has shown promising results in preclinical studies for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of certain enzymes, thereby disrupting essential biological pathways in pathogens or cancer cells. The compound’s quinazolinone core is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and hexanamide groups contribute to its lipophilicity and ability to interact with lipid membranes, enhancing its bioavailability and efficacy .

Properties

IUPAC Name

N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-3-12-19-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWFQBXDQAEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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